molecular formula C7H2F5Na B14507032 Sodium (pentafluorophenyl)methanide CAS No. 62781-72-0

Sodium (pentafluorophenyl)methanide

Cat. No.: B14507032
CAS No.: 62781-72-0
M. Wt: 204.07 g/mol
InChI Key: DNOPANDTOVEMGW-UHFFFAOYSA-N
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Description

Sodium (pentafluorophenyl)methanide is an organometallic compound that features a sodium cation and a pentafluorophenylmethanide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium (pentafluorophenyl)methanide can be synthesized through a metathesis reaction involving sodium hydride and pentafluorobenzene. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C6F5CH2Cl+NaHC6F5CH2Na+HCl\text{C}_6\text{F}_5\text{CH}_2\text{Cl} + \text{NaH} \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{Na} + \text{HCl} C6​F5​CH2​Cl+NaH→C6​F5​CH2​Na+HCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Sodium (pentafluorophenyl)methanide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.

    Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

    Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation or hydrolysis.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield pentafluorophenylmethane derivatives.

Scientific Research Applications

Sodium (pentafluorophenyl)methanide has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing the pentafluorophenyl group.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and structural properties.

    Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which sodium (pentafluorophenyl)methanide exerts its effects involves its role as a nucleophile. The pentafluorophenylmethanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The sodium cation typically acts as a counterion, stabilizing the anionic species.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (pentafluorophenyl)borate
  • Sodium (pentafluorophenyl)phenoxide
  • Sodium (pentafluorophenyl)amide

Uniqueness

Sodium (pentafluorophenyl)methanide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity

Properties

CAS No.

62781-72-0

Molecular Formula

C7H2F5Na

Molecular Weight

204.07 g/mol

IUPAC Name

sodium;1,2,3,4,5-pentafluoro-6-methanidylbenzene

InChI

InChI=1S/C7H2F5.Na/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h1H2;/q-1;+1

InChI Key

DNOPANDTOVEMGW-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Na+]

Origin of Product

United States

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